n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide
Description
N-{3,5-Difluoro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}acetamide is an azo compound characterized by a phenylacetamide backbone with 3,5-difluoro substituents and an (E)-configured diazenyl group linked to a 4-nitrophenyl moiety.
Properties
CAS No. |
3743-87-1 |
|---|---|
Molecular Formula |
C14H10F2N4O3 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
N-[3,5-difluoro-4-[(4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H10F2N4O3/c1-8(21)17-10-6-12(15)14(13(16)7-10)19-18-9-2-4-11(5-3-9)20(22)23/h2-7H,1H3,(H,17,21) |
InChI Key |
ICGRNBQHIVMSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)N=NC2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide typically involves the following steps:
Diazotization: The starting material, 4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-difluoroaniline in the presence of a base, such as sodium acetate, to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, appropriate solvents (e.g., ethanol).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Formation of n-{3,5-Difluoro-4-[(e)-(4-aminophenyl)diazenyl]phenyl}acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of azoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of N-phenylacetamide showed significant inhibitory effects against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages reaching up to 86.61% . The structural modifications in these compounds enhance their interaction with biological targets, suggesting that this compound could be optimized for similar therapeutic effects.
Antitubercular Activity
Another notable application is in the development of antitubercular agents. A series of related compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against both standard and rifampin-resistant strains of M. tuberculosis H37Rv . This highlights the potential for this compound to contribute to the fight against tuberculosis.
Dye and Pigment Production
Due to its azo structure, this compound can be utilized in the synthesis of dyes and pigments. Azo compounds are widely used in textile dyeing and printing processes due to their vibrant colors and stability. The compound's ability to form stable azo bonds makes it suitable for such applications in industrial settings .
Case Studies and Research Findings
- Anticancer Studies : A systematic evaluation of N-substituted phenylacetamides indicated that modifications could significantly enhance anticancer efficacy. For example, specific substitutions on the phenyl ring led to increased potency against various tumor cell lines .
- Antimicrobial Activity : Research has shown that derivatives of phenylacetamides can exhibit antimicrobial properties. The structural characteristics of this compound suggest potential activity against a range of pathogens .
Mechanism of Action
The mechanism of action of n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and azo groups can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound and DTPPA share an azo-linked aromatic system but differ in substituents. The nitro group in the target compound contrasts with DTPPA’s chromenyl-sulfonyl unit, which enhances metal-chelation capabilities for Ce(III) detection .
- The pharmaceutical intermediate () lacks an azo group but incorporates a 3,5-difluoro-phenyl moiety similar to the target compound. Its piperidine and oxazolidinone rings likely improve pharmacokinetic properties, such as bioavailability .
Analysis :
- The target compound likely involves diazonium salt formation and coupling with 3,5-difluoro-4-aminophenylacetamide, a standard azo-dye synthesis route.
- DTPPA employs azo coupling to integrate a chromenyl group, enabling selective Ce(III) binding via its hydroxyl and carbonyl groups .
- The pharmaceutical intermediate uses phosphorylation and oxidation steps (m-CPBA) to introduce a phosphoric ester group critical for biological activity .
Table 3: Application Profiles
Insights :
- The target compound’s nitro group may enable UV-Vis absorption in longer wavelengths, suitable for optical sensing. However, DTPPA’s chromenyl unit provides superior metal-ion selectivity .
Biological Activity
n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide, a compound with the molecular formula , is gaining attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.
- Molecular Formula :
- Molecular Weight : 278.214 g/mol
- Density : 1.49 g/cm³
- Boiling Point : 478.1ºC
- Flash Point : 242.9ºC
Antibacterial Activity
The compound has been tested for its antibacterial efficacy against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Salmonella typhi | 30 |
| Klebsiella pneumoniae | 40 |
In a study, this compound exhibited significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
Antifungal Activity
The compound also demonstrates antifungal properties. It was evaluated against various fungal strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus flavus | 10 |
| Fusarium oxysporum | 20 |
Results indicated that this compound is more effective than fluconazole against certain fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It was tested on various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
The results showed that this compound significantly inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial and cancer cells. Studies suggest that it may inhibit DNA synthesis or disrupt cellular membranes, leading to cell death .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus, with an MIC comparable to that of traditional antibiotics.
- Anticancer Research : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
